molecular formula C7H13FO2 B13537829 3-Fluoro-2,2,3-trimethylbutanoic acid

3-Fluoro-2,2,3-trimethylbutanoic acid

Cat. No.: B13537829
M. Wt: 148.18 g/mol
InChI Key: FLMCSYBBMPTRIP-UHFFFAOYSA-N
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Description

3-Fluoro-2,2,3-trimethylbutanoic acid is an organic compound with the molecular formula C7H13FO2 It is a fluorinated derivative of butanoic acid, characterized by the presence of a fluorine atom and three methyl groups attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,2,3-trimethylbutanoic acid can be achieved through several methods. One common approach involves the fluorination of 2,2,3-trimethylbutanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 2,2,3-trimethylbutanoic acid in an inert solvent like dichloromethane. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,2,3-trimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Fluorinated ketones or aldehydes.

    Reduction: Fluorinated alcohols.

    Substitution: Compounds with substituted functional groups replacing the fluorine atom.

Scientific Research Applications

3-Fluoro-2,2,3-trimethylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-Fluoro-2,2,3-trimethylbutanoic acid involves its interaction with molecular targets through its fluorine atom and carboxylic acid group. The fluorine atom can form strong hydrogen bonds and interact with enzyme active sites, potentially inhibiting enzyme activity. The carboxylic acid group can participate in various biochemical pathways, influencing cellular processes and metabolic reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2,2,3-trimethylbutanoic acid
  • 3-Chloro-2,2,3-trimethylbutanoic acid
  • 3-Bromo-2,2,3-trimethylbutanoic acid

Uniqueness

3-Fluoro-2,2,3-trimethylbutanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its chloro and bromo analogs. The fluorine atom’s high electronegativity and small size result in stronger hydrogen bonding and increased metabolic stability, making it a valuable compound in various applications.

Properties

Molecular Formula

C7H13FO2

Molecular Weight

148.18 g/mol

IUPAC Name

3-fluoro-2,2,3-trimethylbutanoic acid

InChI

InChI=1S/C7H13FO2/c1-6(2,5(9)10)7(3,4)8/h1-4H3,(H,9,10)

InChI Key

FLMCSYBBMPTRIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)C(C)(C)F

Origin of Product

United States

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